molecular formula C8H7NOS B3222080 {Thieno[2,3-c]pyridin-2-yl}methanol CAS No. 1211505-65-5

{Thieno[2,3-c]pyridin-2-yl}methanol

Cat. No. B3222080
CAS RN: 1211505-65-5
M. Wt: 165.21
InChI Key: TWZNEKSPIZTKCX-UHFFFAOYSA-N
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Description

“{Thieno[2,3-c]pyridin-2-yl}methanol” is a chemical compound with the CAS Number: 1211505-65-5 . It has a molecular weight of 165.22 . The IUPAC name for this compound is thieno [2,3-c]pyridin-2-ylmethanol . The InChI code for this compound is 1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8 (6)11-7/h1-4,10H,5H2 .


Molecular Structure Analysis

The molecular structure of “{Thieno[2,3-c]pyridin-2-yl}methanol” is characterized by a bicyclic heteroaromatic motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Physical And Chemical Properties Analysis

“{Thieno[2,3-c]pyridin-2-yl}methanol” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been used in the synthesis of anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral agents {Thieno[2,3-c]pyridin-2-yl}methanol can be used as a starting material or key intermediate in the synthesis of these compounds .

Development of GRK2 Inhibitors

G protein-coupled receptor kinase 2 (GRK2) is a protein kinase of the GRK family that phosphorylates activated G protein-coupled receptors, leading to their desensitization {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as GRK2 inhibitors .

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

TRPV3 is a member of the transient receptor potential family of ion channels and is expressed in skin keratinocytes and sensory neurons {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as TRPV3 antagonists .

Development of ROCK Inhibitors

Rho-associated protein kinase (ROCK) is a kinase involved in regulating the shape and movement of cells {Thieno[2,3-c]pyridin-2-yl}methanol derivatives have been synthesized and used as ROCK inhibitors .

Use in Organic Photovoltaics

Thieno[3,2-b]pyridine derivatives have been used in the development of organic photovoltaics {Thieno[2,3-c]pyridin-2-yl}methanol can potentially be used as a building block in the synthesis of these compounds .

Development of ATP-mimetic Kinase Inhibitors

Bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs are frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold, which {Thieno[2,3-c]pyridin-2-yl}methanol can be used to synthesize, meets these criteria .

Safety and Hazards

The safety information for “{Thieno[2,3-c]pyridin-2-yl}methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “{Thieno[2,3-c]pyridin-2-yl}methanol” could involve its use in the development of kinase inhibitors . A diverse collection of simple thieno [2,3-c]pyridine derivatives could serve as starting points for future drug discovery programs .

Mechanism of Action

Target of Action

{Thieno[2,3-c]pyridin-2-yl}methanol is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the sensitivity of G protein-coupled receptors (GPCRs) to their ligands .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine core of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The inhibition of GRK2 by {Thieno[2,3-c]pyridin-2-yl}methanol affects the GPCR signaling pathway . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the cellular response to various hormones and neurotransmitters .

Pharmacokinetics

The compound’s molecular weight (16622 g/mol) suggests that it may have favorable absorption and distribution characteristics

Result of Action

The inhibition of GRK2 by {Thieno[2,3-c]pyridin-2-yl}methanol can potentially modulate the cellular response to various hormones and neurotransmitters . This could have implications for the treatment of diseases where GPCR signaling is dysregulated, such as heart failure and certain types of cancer .

Action Environment

The action, efficacy, and stability of {Thieno[2,3-c]pyridin-2-yl}methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other signaling molecules and the overall state of the cell

properties

IUPAC Name

thieno[2,3-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZNEKSPIZTKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Thieno[2,3-c]pyridin-2-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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